molecular formula C8H8BrNO2 B1282029 1-(Bromomethyl)-3-methyl-2-nitrobenzene CAS No. 55324-02-2

1-(Bromomethyl)-3-methyl-2-nitrobenzene

Cat. No. B1282029
CAS RN: 55324-02-2
M. Wt: 230.06 g/mol
InChI Key: INHZMDFMSBKUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene is achieved by nitrating bromobenzene in water, yielding a high purity product . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods suggest that the synthesis of 1-(Bromomethyl)-3-methyl-2-nitrobenzene could involve halogenation and nitration steps, although the exact procedure would depend on the desired substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of bromomethyl-nitrobenzene derivatives can be determined using techniques such as X-ray diffraction, as seen in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could also be relevant for understanding the structure of 1-(Bromomethyl)-3-methyl-2-nitrobenzene .

Chemical Reactions Analysis

The chemical reactivity of bromomethyl-nitrobenzene derivatives is influenced by the presence of both electron-withdrawing nitro groups and reactive bromomethyl groups. For example, 1-(2-Bromoethyl)-2-nitrobenzene undergoes electrochemical reduction at carbon cathodes to produce 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . This suggests that 1-(Bromomethyl)-3-methyl-2-nitrobenzene could also participate in similar electrochemical reactions or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene derivatives are determined by their functional groups. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring, while the bromomethyl group is a good leaving group that can facilitate nucleophilic substitution reactions. The solvates of related compounds exhibit different crystal structures and conformations, which can influence their reactivity and physical properties . The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceutical synthesis, demonstrates the importance of reaction conditions such as temperature, solvent, and time on the properties of the final product .

Scientific Research Applications

X-Ray Diffraction and Theoretical Studies

  • Anisotropic Displacement Parameters : The compound's anisotropic displacement parameters were analyzed using X-ray diffraction and first-principles calculations. This research highlighted the challenges of experimental procedures compared to theoretical predictions, particularly for the bromo compound (Mroz et al., 2020).

Polymer Solar Cells Enhancement

  • Improving Polymer Solar Cells : A study introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor to the active layer of polymer solar cells. This addition significantly enhanced power conversion efficiency by reducing excitonic recombination and improving excitonic dissociation (Fu et al., 2015).

Polymer Synthesis

  • Synthesis of Hyperbranched Polyethers : The compound was used in the self-condensation process to synthesize hyperbranched polyethers with significant molecular weight. This study provided insights into the polymerization mechanisms and the structure of the resulting polymers (Uhrich et al., 1992).

Molecular Structure Analysis

  • X-Ray Structure Determination : A comprehensive study on the structures of seven benzene derivatives, including 1-(Bromomethyl)-3-methyl-2-nitrobenzene, was conducted. This research provided detailed analysis of molecular interactions, such as Br···Br and Br···π interactions, and their impact on molecular packing and structure (Jones et al., 2012).

Chemical Reactivity Studies

  • Nucleophilic Aromatic Substitution by Hydrogen : The reactivity of the compound in nucleophilic aromatic substitution reactions was investigated. This research provided insights into the reaction intermediates and mechanisms, contributing to a better understanding of aromatic substitution reactions (Gold et al., 1980).

  • Electron Transfer Process in Ionic Liquids : The radical anions of 1-bromo-4-nitrobenzene demonstrated unique reactivity in ionic liquids, differing significantly from conventional non-aqueous solvents. This study provided insights into the solvent's role in promoting the reactivity of radical anions (Ernst et al., 2013).

Crystallography and Structural Chemistry

  • Crystal Structure of Nitrobenzene Derivatives : The proton NMR spectra of various nitrobenzene derivatives, including 1-(Bromomethyl)-3-methyl-2-nitrobenzene, were analyzed. This research contributed to the understanding of chemical shifts and coupling constants in these compounds (Beltrame et al., 1975).

Other Applications

  • Synthetic Intermediate in Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of dofetilide, an arrhythmia medication (Zhai Guang-xin, 2006).

  • Determination of Impurities in Pharmaceuticals : It was used in the development of sensitive methods for determining potentially genotoxic impurities in pharmaceutical compounds (Raman et al., 2017).

Safety And Hazards

Brominated compounds can be hazardous. They are often classified as flammable liquids and can cause skin irritation and respiratory irritation .

Future Directions

The future directions for bromomethyl compounds could involve the development of novel methods for their preparation and the exploration of their potential applications in various fields .

properties

IUPAC Name

1-(bromomethyl)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHZMDFMSBKUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513295
Record name 1-(Bromomethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methyl-2-nitrobenzene

CAS RN

55324-02-2
Record name 1-(Bromomethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with 5.0 g (0.029 mol) of 3-methyl-2-nitrobenzyl alcohol and 100 mL of anhydrous acetonitrile. The reaction solution was cooled to 0° C. and treated, portionwise, with 13.2 g (0.031 mol) triphenylphosphine perbromide (Ph3P—Br2). The reaction was allowed to warm to rt overnight at which point the solvent was removed and the resulting solids triturated with 50:50 ether:hexanes. The wash solvent was filtered through a fine frit and then concentrated to give a quantitative yield (7.03 g) of the desired material as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.36–7.34 (m, 2H), 7.33–7.24 (m, 1H), 4.45 (s, 2H), 2.33 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Ph3P Br2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
RL Ford - 2021 - indigo.uic.edu
Nitrosoarenes present intriguing synthetic targets due to their utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization type reactions. This utility has spurned …
Number of citations: 0 indigo.uic.edu
T Matsui, S Takahashi, N Matsunaga… - Bioorganic & medicinal …, 2002 - Elsevier
2-(Acylamino)benzylphosphonic acid 6 derived from an artificial substrate of sphingomyelinase was found to show inhibitory activity of TNF-α production. Structural optimization was …
Number of citations: 17 www.sciencedirect.com

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